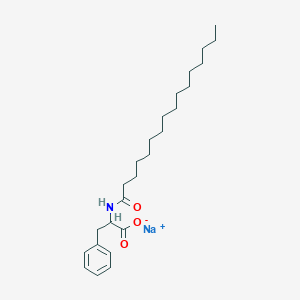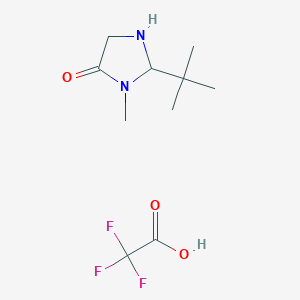
1-(3-Fluorocyclobutyl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorocyclobutyl)ethanamine;hydrochloride is a chemical compound with the molecular formula C6H13ClFN. It is a derivative of ethanamine, where a fluorocyclobutyl group is attached to the ethanamine backbone.
Preparation Methods
The synthesis of 1-(3-Fluorocyclobutyl)ethanamine;hydrochloride can be achieved through several methods. One common approach involves the reaction of 3-fluorocyclobutanone with ethanamine in the presence of a reducing agent. The reaction conditions typically include a solvent such as ethanol and a catalyst like palladium on carbon. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often incorporate advanced purification techniques like crystallization and chromatography to achieve high-purity products .
Chemical Reactions Analysis
1-(3-Fluorocyclobutyl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures depending on the desired reaction pathway .
Scientific Research Applications
1-(3-Fluorocyclobutyl)ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-(3-Fluorocyclobutyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorocyclobutyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include modulation of neurotransmitter systems, inhibition of enzyme activity, or activation of specific receptors .
Comparison with Similar Compounds
1-(3-Fluorocyclobutyl)ethanamine;hydrochloride can be compared with other similar compounds, such as:
(3,3-Difluorocyclobutyl)-n-methylmethanamine hydrochloride: This compound has a similar structure but with two fluorine atoms on the cyclobutyl ring, which can alter its chemical and biological properties.
1-(3,3-Difluorocyclobutyl)ethanamine hydrochloride:
The uniqueness of this compound lies in its specific fluorination pattern, which can influence its stability, reactivity, and biological activity compared to other fluorinated analogs .
Properties
Molecular Formula |
C6H13ClFN |
|---|---|
Molecular Weight |
153.62 g/mol |
IUPAC Name |
1-(3-fluorocyclobutyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H12FN.ClH/c1-4(8)5-2-6(7)3-5;/h4-6H,2-3,8H2,1H3;1H |
InChI Key |
HPTAPENPIDZSGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC(C1)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chlorobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12277471.png)

![4-[4-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12277478.png)
![(S)-[2'-Benzyl-[1,1'-binaphthalen]-2-yl]diphenylphosphine](/img/structure/B12277480.png)
![Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-phenylpropanoate](/img/structure/B12277491.png)

![3-Phenyl-5-{[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazole](/img/structure/B12277503.png)
![1-Tert-butyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B12277507.png)

![(5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B12277517.png)

![3-[2-(N-Benzyl)pyrrolyl] acrylic acid](/img/structure/B12277525.png)
![1-[3-(1-Hydroxyethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one](/img/structure/B12277531.png)
![Methyl 4-(3-acetyloxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12277533.png)
